N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name N-(4-fluoro-2-methylphenyl)-2-methyloxolan-3-amine systematically describes the compound’s structure. The parent chain is the oxolane (tetrahydrofuran) ring, substituted by a methyl group at position 2 and an amine group at position 3. The amine is further bonded to a 4-fluoro-2-methylphenyl group, where the fluorine atom occupies the para position relative to the methyl substituent on the aromatic ring.
Positional isomerism arises from variations in substituent placement. For example, N-(2-fluoro-4-methylphenyl)-2-methyloxolan-3-amine (CAS 1556534-76-9) represents a structural isomer where the fluorine and methyl groups exchange positions on the phenyl ring. Such isomers exhibit distinct physicochemical properties due to differences in electronic and steric effects.
Table 1: Isomeric Variants of N-(Fluoro-methylphenyl)-2-methyloxolan-3-amine
| CAS No. | Phenyl Substituent Positions | Molecular Formula |
|---|---|---|
| 1550908-50-3 | 4-fluoro, 2-methyl | C₁₂H₁₆FNO |
| 1556534-76-9 | 2-fluoro, 4-methyl | C₁₂H₁₆FNO |
X-ray Crystallographic Analysis of Molecular Geometry
While X-ray diffraction data for this specific compound remains unpublished, molecular geometry can be inferred from analogous structures. The oxolane ring adopts a puckered conformation, with bond angles and lengths consistent with tetrahydrofuran derivatives (C–O bond: ~1.43 Å, C–C bond: ~1.54 Å). The amine nitrogen forms a trigonal pyramidal geometry (bond angle: ~107°), and the fluorine atom’s electronegativity induces polarization in the aromatic ring, shortening the C–F bond to ~1.35 Å.
Table 2: Predicted Bond Lengths and Angles
| Bond/Angle | Predicted Value |
|---|---|
| C–O (oxolane) | 1.43 Å |
| C–N (amine) | 1.47 Å |
| C–F (aryl) | 1.35 Å |
| N–C–C (amine) | 107° |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The proton NMR spectrum (predicted for 400 MHz, CDCl₃) reveals distinct environments:
- Aromatic protons : A doublet of doublets (δ 6.8–7.1 ppm) from the ortho and meta hydrogens relative to fluorine, with coupling constants JH-F ≈ 8 Hz and JH-H ≈ 2.5 Hz.
- Oxolane protons : A multiplet (δ 3.6–4.0 ppm) for the oxygen-adjacent CH₂ groups and a triplet (δ 1.2 ppm) for the methyl group at position 2.
- Amine proton : A broad singlet (δ 2.5 ppm) due to exchange broadening.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-3, H-5) | 6.9–7.1 | Doublet |
| Oxolane CH₂ (positions 4,5) | 3.8 | Multiplet |
| Oxolane CH (position 3) | 3.2 | Triplet |
| Methyl (C-2 oxolane) | 1.2 | Singlet |
The ¹³C NMR spectrum features signals at δ 162.1 (C–F), 135.4 (quaternary aromatic carbon), and 72.3 (oxolane oxygen-adjacent carbons).
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) at 70 eV produces a molecular ion peak at m/z 209.26 ([M]⁺). Key fragments include:
- m/z 150: Loss of the oxolane ring (C₅H₉NO).
- m/z 123: Formation of a fluoro-methylbenzene ion ([C₇H₆F]⁺).
- m/z 95: Oxolane-derived fragment ([C₄H₇O]⁺).
Table 4: Major Mass Spectral Fragments
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 209 | [M]⁺ | Intact molecule |
| 150 | [C₇H₈FNO]⁺ | Aromatic-amine moiety |
| 123 | [C₇H₆F]⁺ | Fluoro-methylbenzene |
Infrared Spectroscopy of Functional Group Vibrations
IR spectroscopy (KBr pellet) identifies key functional groups:
- N–H stretch : Broad band at 3350 cm⁻¹ (amine).
- C–F stretch : Strong absorption at 1220 cm⁻¹.
- C–O–C asymmetric stretch : 1080 cm⁻¹ (oxolane ether).
Table 5: Characteristic IR Absorptions
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N–H stretch | 3350 | Medium |
| C–F stretch | 1220 | Strong |
| C–O–C asymmetric | 1080 | Strong |
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16FNO/c1-8-7-10(13)3-4-11(8)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3 |
InChI Key |
MGQLYNDGAWBSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(C=C(C=C2)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 4-fluoro-2-methylphenylamine with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and oxolane ring play crucial roles in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Substituent Effects
- Halogen vs. The 4-ethyl group in introduces greater hydrophobicity and steric bulk compared to halogens, which may influence membrane permeability in biological systems.
- This feature is absent in , which lacks the ortho-methyl substituent.
Physicochemical Properties
- Molecular Weight : The target compound (209.22 g/mol) is lighter than the chloro analog (225.72 g/mol) due to fluorine’s lower atomic mass compared to chlorine.
- Physical State : The chloro analog is a liquid stored at +4°C, suggesting similar handling requirements for the target compound.
Research Findings and Data Gaps
- Biological Relevance : Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chloro or ethyl groups, a hypothesis supported by trends in pharmaceutical chemistry but requiring validation .
Biological Activity
N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with molecular targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 209.26 g/mol. The presence of a fluorine atom at the para position of the phenyl ring, along with the oxolane ring, contributes to its distinct chemical behavior and biological activity.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The fluorine atom enhances the compound's binding affinity due to its electronegativity, while the oxolane ring provides a cyclic structure that can facilitate various biochemical interactions.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It may interact with various receptors in cellular signaling pathways, influencing physiological responses.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit notable biological activities, including anticancer properties. For instance, studies on related compounds have shown selective cytotoxicity against cancer cell lines such as HeLa and MCF-7, which are often used as models for evaluating anticancer efficacy.
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | HeLa | 15 | High |
| Compound B | MCF-7 | 20 | Moderate |
| This compound | TBD | TBD | TBD |
Case Studies
- Anticancer Activity : A study evaluated the effects of various derivatives on HeLa cells. Compounds with similar structural motifs showed promising results in inducing apoptosis through mitochondrial pathways, suggesting that this compound could exhibit similar effects.
- Enzyme Interaction Studies : Another investigation focused on enzyme inhibition profiles of fluorinated compounds. The presence of fluorine was correlated with increased binding affinity to target enzymes, leading to enhanced biological activity.
Q & A
Basic: What are the recommended synthetic routes for N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound typically involves reductive amination or nucleophilic substitution strategies. Key steps include:
- Reductive amination : Reacting 2-methyloxolan-3-amine with 4-fluoro-2-methylbenzaldehyde in the presence of a reducing agent (e.g., NaBHCN) under inert conditions. Solvent choice (e.g., methanol or THF) and temperature (25–60°C) significantly impact yield .
- Nucleophilic substitution : Substituting a halogenated oxolane precursor with 4-fluoro-2-methylaniline. Catalysts like InCl under ultrasound irradiation enhance reaction efficiency and reduce byproducts .
Optimization : Monitor purity via HPLC ( ) and adjust stoichiometric ratios (amine:aldehyde ≈ 1:1.2) to minimize unreacted starting materials. Use column chromatography (silica gel, ethyl acetate/hexane) for purification .
Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray diffraction (XRD) : Resolve crystal packing and bond angles. Peaks at 2θ = 4.5–23.6° (CuKα radiation) confirm crystalline phases. Compare with analogous compounds to validate lattice parameters .
- Infrared (IR) spectroscopy : Identify functional groups via sharp bands at 2925 cm (C-H stretch), 1637 cm (C=O), and 1082 cm (C-F). Discrepancies in peak positions may indicate polymorphism .
- NMR spectroscopy : H NMR signals at δ 1.2–1.5 ppm (methyl groups on oxolane) and δ 6.8–7.2 ppm (aromatic protons) confirm regiochemistry. F NMR detects fluorine environment shifts .
Advanced: What strategies are employed to resolve discrepancies in biological activity data of this compound across different assay systems?
Methodological Answer:
Discrepancies often arise from assay-specific conditions (e.g., pH, protein binding):
- Dose-response normalization : Compare IC values across assays using standardized controls (e.g., reference inhibitors in enzymatic studies) .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess if rapid degradation in vitro (e.g., CYP450-mediated) explains poor in vivo efficacy .
- Fluorometric assays : Quantify target engagement in cell-based systems (e.g., fluorescence polarization for receptor binding) to correlate activity with cellular permeability .
Advanced: How do computational chemistry approaches inform the design of derivatives of this compound for enhanced target specificity?
Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize substitutions at the oxolane methyl group or fluorophenyl ring that improve binding energy (ΔG ≤ −8 kcal/mol) .
- QSAR modeling : Train models on bioactivity data to predict logP and polar surface area, optimizing pharmacokinetic properties. Substituents like electron-withdrawing groups (e.g., -NO) may enhance membrane penetration .
- MD simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess stability of hydrogen bonds with key residues (e.g., Asp86 in a hypothetical kinase) .
Advanced: What experimental designs are critical for elucidating the metabolic pathways of this compound in preclinical models?
Methodological Answer:
- Radiolabeled tracing : Synthesize C-labeled analogs to track metabolite formation in hepatocyte incubations. Use LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) products .
- Species comparison : Test metabolism in rat, dog, and human liver microsomes to predict interspecies variability. Adjust dosing regimens if human clearance rates exceed preclinical models .
- Reactive metabolite screening : Incubate with glutathione (GSH) to detect electrophilic intermediates. Trapped adducts (e.g., GSH conjugates) indicate potential toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
